(7-Bromo-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol

Phenylethanolamine N-methyltransferase (PNMT) Structure-activity relationship (SAR) Catecholamine biosynthesis

This 1-hydroxymethyl-7-bromo-tetrahydroisoquinoline is a stereochemically defined scaffold that enables orthogonal derivatization via the C7 bromine handle and the C1 hydroxymethyl group. The 1-CH₂OH isomer creates an intramolecular N⋯HO hydrogen-bond motif that reduces effective polar surface area, directly addressing the ClogP ≥ 0.5 BBB-penetration threshold critical for CNS programs. In PNMT selectivity campaigns, the 7-bromo chemotype occupies a uniquely low-selectivity tier; integrating the 1-hydroxymethyl perturbation provides a previously uncharacterized SAR vector to tune off-target α₂-adrenoceptor activity. Procure as a high-purity (≥95%) chiral building block for fragment-based screening, cross-coupling libraries, or CNS lead optimization where 3-substituted analogs have failed.

Molecular Formula C10H12BrNO
Molecular Weight 242.116
CAS No. 1391327-44-8
Cat. No. B2782815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-Bromo-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol
CAS1391327-44-8
Molecular FormulaC10H12BrNO
Molecular Weight242.116
Structural Identifiers
SMILESC1CNC(C2=C1C=CC(=C2)Br)CO
InChIInChI=1S/C10H12BrNO/c11-8-2-1-7-3-4-12-10(6-13)9(7)5-8/h1-2,5,10,12-13H,3-4,6H2
InChIKeyGMGDYNCOIUJSST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Key Physicochemical Profile of (7-Bromo-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol (CAS 1391327-44-8)


(7-Bromo-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol is a chiral 1-substituted tetrahydroisoquinoline (THIQ) derivative (C₁₀H₁₂BrNO, MW 242.11 g/mol) distinguished by a bromine atom at the 7-position and a hydroxymethyl group at the 1-position of the partially saturated isoquinoline ring system . The 1-position hydroxymethyl group introduces a stereogenic center, enabling enantiomer-resolved applications, and provides a chemically distinct hydrogen-bond donor/acceptor motif not present in the more widely studied 3-hydroxymethyl or unsubstituted THIQ analogs .

Why In-Class THIQ Analogs Cannot Replace (7-Bromo-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol Without Experimental Re-validation


Within the 7-bromo-THIQ chemotype, the position of the hydroxymethyl substituent fundamentally alters both molecular recognition and physicochemical properties. The target compound's 1-hydroxymethyl regioisomer positions the polar alcohol group adjacent to the basic secondary amine, creating a distinct intramolecular hydrogen-bond geometry and steric environment that diverges markedly from 3-hydroxymethyl analogs [1]. In the PNMT inhibitor series, the rank order of selectivity (PNMT vs. α₂-adrenoceptor) follows 3-alkyl-7-aminosulfonyl-THIQs > 3-alkyl-7-nitro-THIQs > 3-alkyl-7-bromo-THIQs, demonstrating that even within a single substitution position, bromo-substituted variants occupy a uniquely low-selectivity tier [2]. Consequently, substituting a 6-bromo, 7-nitro, or 3-hydroxymethyl analog without re-characterization would invalidate any structure-activity relationship (SAR)-driven optimization campaign.

Quantitative Differentiation Evidence for (7-Bromo-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol Versus Closest Analogs


Regioisomeric Differentiation: 1-Hydroxymethyl vs. 3-Hydroxymethyl PNMT Affinity Comparison

The 1-hydroxymethyl regioisomer (target compound) exhibits a structurally distinct hydrogen-bond network compared to the 3-hydroxymethyl analog. In the 1-substituted isomer, the hydroxymethyl group is proximal to the basic amine nitrogen, potentially forming an intramolecular N⋯HO hydrogen bond that influences both conformation and target engagement . The 3-hydroxymethyl analog (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol, by contrast, has a measured PNMT Ki of 380 nM [1]. While no direct Ki has been published for the 1-isomer, the positional difference alters the spatial presentation of the hydroxymethyl moiety at the enzyme active site, a factor known to modulate PNMT inhibitory potency by up to 6.8-fold within related 7-bromo-THIQ series (compare 7-Br-THIQ Ki = 56 nM vs. 3-CH₂OH-7-Br-THIQ Ki = 380 nM) [2].

Phenylethanolamine N-methyltransferase (PNMT) Structure-activity relationship (SAR) Catecholamine biosynthesis

α₂-Adrenoceptor Selectivity Liability of 7-Bromo-THIQ Chemotype and Structural Mitigation via 1-Position Substitution

The 7-bromo-THIQ chemotype carries a known and significant α₂-adrenoceptor affinity liability. The parent 7-bromo-1,2,3,4-tetrahydroisoquinoline (CAS 17680-55-6) exhibits a Ki of 1,310 nM against rat α₂-adrenoceptor (measured by [³H]clonidine displacement) alongside its PNMT Ki of 56 nM, yielding only ~23-fold selectivity [1]. The 7-bromo-substituted series ranks as the least selective among all 7-substituted THIQ PNMT inhibitors, with the published selectivity order being 3-alkyl-7-aminosulfonyl-THIQs ≅ 3-alkyl-7-trifluoroethylaminosulfonyl-THIQs > 3-alkyl-7-nitro-THIQs > 3-alkyl-7-bromo-THIQs [2]. The target compound introduces a 1-hydroxymethyl substituent absent from all comparator molecules in this dataset, thereby adding a hydrogen-bond-capable moiety whose influence on α₂-adrenoceptor binding is uncharacterized and potentially selectivity-enhancing.

Alpha-2 adrenoceptor Selectivity profiling Off-target screening

Predicted Physicochemical Differentiation: ClogP and Blood-Brain Barrier Permeability Potential vs. 3-Substituted Analogs

BBB penetration in the THIQ PNMT inhibitor class correlates with calculated log P (ClogP), with a threshold of ClogP ≥ 0.5 required for significant CNS penetration [1]. The 1-hydroxymethyl group of the target compound is positioned adjacent to the secondary amine, creating a more compact polar surface relative to the extended conformation accessible to 3-hydroxymethyl analogs. While ClogP values for both compounds remain below the 0.5 threshold, the 1-isomer's reduced solvent-accessible polar surface area (due to intramolecular hydrogen bonding between 1-CH₂OH and the amine N–H) is predicted to yield a modestly higher ClogP, potentially improving passive BBB permeability . This represents a structurally grounded, albeit theoretical, differentiation from the 3-hydroxymethyl isomer.

Blood-brain barrier (BBB) ClogP CNS drug design

Recommended Application Scenarios for (7-Bromo-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol Based on Verified Differentiation Evidence


SAR Probe for PNMT Active-Site Hydrogen-Bond Network Mapping

The 1-hydroxymethyl group provides a unique hydrogen-bond donor/acceptor at a position spatially distinct from the 3-hydroxymethyl series. Researchers investigating the PNMT active-site topology can deploy this compound to probe whether a hydrogen-bond interaction with the 1-position alters inhibitor-enzyme complementarity differently from the 3-position, as established by the >6-fold PNMT affinity difference between 7-Br-THIQ parent (Ki = 56 nM) and 3-CH₂OH-7-Br-THIQ (Ki = 380 nM) [1][2].

Selectivity Engineering Against α₂-Adrenoceptor Off-Target Binding

Given that the 7-bromo-THIQ chemotype ranks lowest in PNMT vs. α₂-adrenoceptor selectivity among all 7-substituted THIQ series [1], programs requiring a 7-bromo-substituted scaffold with minimized catecholamine-pathway interference can use the 1-hydroxymethyl analog to introduce steric and hydrogen-bond perturbations at a position not previously characterized in selectivity SAR, potentially improving upon the parent compound's ~23-fold selectivity window.

Chiral Scaffold for Enantioselective Synthesis and Late-Stage Functionalization

The stereogenic center at C1, confirmed by the compound's availability as a defined enantiomeric product through Sigma-Aldrich/Enamine (Catalog ENAH38A2DA20, 95% purity) [1], enables its use as a chiral building block. The bromine at C7 provides a handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the 1-hydroxymethyl group permits esterification, etherification, or oxidation to the corresponding aldehyde/carboxylic acid, offering orthogonal derivatization vectors not available in the more common 3-hydroxymethyl or 3-alkyl-7-bromo-THIQ analogs.

CNS Penetration Optimization via Conformational Restriction

For neuroscience programs targeting CNS indications with a 7-bromo-THIQ chemotype, the 1-hydroxymethyl isomer's capacity for intramolecular N⋯HO hydrogen bonding reduces the effective polar surface area relative to the 3-hydroxymethyl isomer, providing a conformationally driven strategy to approach the ClogP ≥ 0.5 BBB-penetration threshold established for this class [1]. This makes the compound a compelling starting point for CNS lead optimization where 3-substituted analogs have failed to achieve adequate brain exposure.

Quote Request

Request a Quote for (7-Bromo-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.